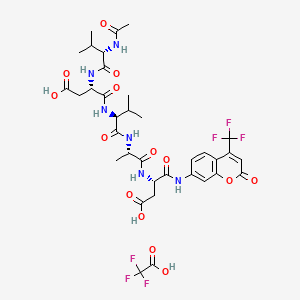
Ac-VDVAD-AFC (trifluoroacetate salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-VDVAD-AFC (trifluoroacetate salt) is a fluorogenic substrate specifically designed for caspase-2. Upon enzymatic cleavage by caspase-2, it releases 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified through its fluorescence. This compound is widely used in research to study caspase-2 activity, which is crucial in apoptosis and other cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VDVAD-AFC (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups using suitable protecting groups, followed by the coupling of each amino acid using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the attachment of the 7-amino-4-trifluoromethylcoumarin (AFC) moiety .
Industrial Production Methods
Industrial production of Ac-VDVAD-AFC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques like high-performance liquid chromatography (HPLC) to ensure the product meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-VDVAD-AFC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. When exposed to caspase-2, the peptide bond between the valine and aspartic acid residues is cleaved, releasing the fluorescent AFC moiety .
Common Reagents and Conditions
The enzymatic cleavage reaction typically requires a buffer solution at physiological pH, with the presence of caspase-2 enzyme. The reaction conditions are mild, usually conducted at room temperature or 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of Ac-VDVAD-AFC (trifluoroacetate salt) is 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence with excitation/emission maxima of 400/505 nm .
Wissenschaftliche Forschungsanwendungen
Ac-VDVAD-AFC (trifluoroacetate salt) is extensively used in scientific research, particularly in the study of apoptosis and cell death mechanisms. Its primary application is in the quantification of caspase-2 activity, which is crucial for understanding the role of this enzyme in programmed cell death. This compound is also used in drug discovery and development, where it helps in screening potential inhibitors or activators of caspase-2 .
Wirkmechanismus
The mechanism of action of Ac-VDVAD-AFC (trifluoroacetate salt) involves its cleavage by caspase-2. Caspase-2 recognizes the specific peptide sequence (valine-aspartic acid-valine-alanine-aspartic acid) and cleaves the bond, releasing the fluorescent AFC moiety. This fluorescence can then be measured to quantify caspase-2 activity. The molecular target of this compound is caspase-2, and the pathway involved is the apoptotic signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-VDVAD-AFC (trifluoroacetate salt): Another fluorogenic substrate for caspase-2, differing in the protecting group used (benzyloxycarbonyl instead of acetyl).
Ac-DEVD-AFC: A fluorogenic substrate for caspase-3, used to study caspase-3 activity in apoptosis.
Uniqueness
Ac-VDVAD-AFC (trifluoroacetate salt) is unique due to its specificity for caspase-2, making it an invaluable tool for researchers studying this particular enzyme. Its high purity and well-defined fluorescence properties further enhance its utility in various biochemical assays .
Eigenschaften
Molekularformel |
C35H42F6N6O14 |
|---|---|
Molekulargewicht |
884.7 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H41F3N6O12.C2HF3O2/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17;3-2(4,5)1(6)7/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47);(H,6,7)/t15-,20-,21-,26-,27-;/m0./s1 |
InChI-Schlüssel |
PNDAWJNREIOBPU-IQYSWUAISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-[(1R,4aS,5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B10765517.png)
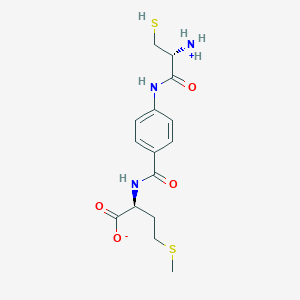
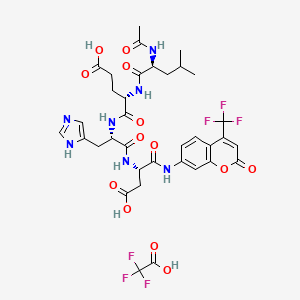
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765538.png)
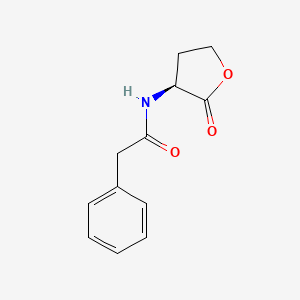
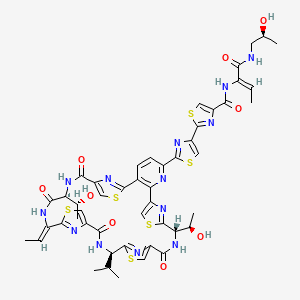
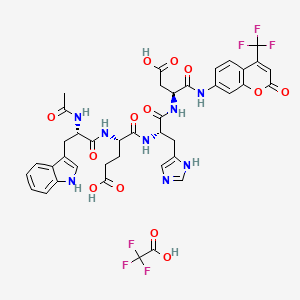
![(6R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-(4-methylpent-2-en-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765568.png)
![(7R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B10765569.png)
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765574.png)
![azanium;(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetate](/img/structure/B10765582.png)
![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765588.png)
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765600.png)

